molecular formula C15H9ClN2O B14225937 3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one CAS No. 757188-67-3

3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one

Cat. No.: B14225937
CAS No.: 757188-67-3
M. Wt: 268.70 g/mol
InChI Key: HZLURVPKJDTSII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrrolizinones, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where azomethine ylide, generated in situ from the decarboxylative condensation of α-amino acids and non-enolizable 1,2-diketones, reacts with a dipolarophile . This reaction is often catalyzed by chiral quaternary ammonium bromide under organocatalytic conditions, resulting in high enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis protocols. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the pyrrolizinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one is unique due to its specific substitution pattern and the presence of a chlorophenyl group, which can enhance its biological activity and selectivity compared to other similar compounds.

Properties

CAS No.

757188-67-3

Molecular Formula

C15H9ClN2O

Molecular Weight

268.70 g/mol

IUPAC Name

3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one

InChI

InChI=1S/C15H9ClN2O/c16-10-5-3-9(4-6-10)11-8-17-13-14(11)18-7-1-2-12(18)15(13)19/h1-8,17H

InChI Key

HZLURVPKJDTSII-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C(=O)C3=C2C(=CN3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.